molecular formula C7H13NO B8591385 (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol

(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol

Cat. No.: B8591385
M. Wt: 127.18 g/mol
InChI Key: WMRHLUMWSAZZMJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(5-Azaspiro[24]heptan-6-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction to yield the desired spirocyclic alcohol. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxaspiro[2.4]heptan-6-one
  • 5-thiaspiro[2.4]heptan-6-one
  • 4-azaspiro[2.4]heptan-6-ylmethanol

Uniqueness

(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol is unique due to the presence of a nitrogen atom in the spiro ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(6S)-5-azaspiro[2.4]heptan-6-yl]methanol

InChI

InChI=1S/C7H13NO/c9-4-6-3-7(1-2-7)5-8-6/h6,8-9H,1-5H2/t6-/m0/s1

InChI Key

WMRHLUMWSAZZMJ-LURJTMIESA-N

Isomeric SMILES

C1CC12C[C@H](NC2)CO

Canonical SMILES

C1CC12CC(NC2)CO

Origin of Product

United States

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